molecular formula C14H11N3OS B1230854 N'-(2-thienylmethylene)-1H-indole-7-carbohydrazide

N'-(2-thienylmethylene)-1H-indole-7-carbohydrazide

Cat. No. B1230854
M. Wt: 269.32 g/mol
InChI Key: CKCOVVRZIBGGEZ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiophen-2-ylmethylideneamino)-1H-indole-7-carboxamide is an indolecarboxamide.

Scientific Research Applications

  • Antioxidant and Antimicrobial Properties

    • Indole derivatives, including compounds structurally related to N'-(2-thienylmethylene)-1H-indole-7-carbohydrazide, have shown promising antioxidant and antimicrobial activities. This includes their use in synthesizing thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which have demonstrated notable efficacy in these areas (Saundane et al., 2012).
  • Anticholinesterase Properties and Antioxidant Targets

    • Indole-2-carbohydrazides, similar to the compound , have been found to exhibit significant anticholinesterase properties. These compounds, particularly those with carbohydrazide functionality, are identified as promising antioxidant targets, demonstrating potential for therapeutic applications (Bingul et al., 2019).
  • Antimicrobial Activity

    • Novel N'-(4-aryl-1,3-thiazol-2-yl)1H-indole-2-carbohydrazide derivatives, related to the compound , have been prepared and shown to exhibit promising antimicrobial activity, indicating potential for developing new antimicrobial agents (Ashalatha et al., 2006).
  • Cancer Research and Tubulin Polymerization Inhibition

    • Indole-2-carbohydrazides, similar to N'-(2-thienylmethylene)-1H-indole-7-carbohydrazide, have been synthesized and evaluated for their anticancer properties, particularly as inhibitors of tubulin polymerization, showing significant antiproliferative activity against various cancer cell lines (Kazan et al., 2019).
  • Radiolabeling and Imaging of Necrosis

    • Derivatives of N'-(2-thienylmethylene)-1H-indole-7-carbohydrazide have been used in radiolabeling and evaluated as potential SPECT tracers for in vivo visualization of necrosis, demonstrating selective uptake in necrotic tissue (Prinsen et al., 2011).

properties

Product Name

N'-(2-thienylmethylene)-1H-indole-7-carbohydrazide

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]-1H-indole-7-carboxamide

InChI

InChI=1S/C14H11N3OS/c18-14(17-16-9-11-4-2-8-19-11)12-5-1-3-10-6-7-15-13(10)12/h1-9,15H,(H,17,18)/b16-9+

InChI Key

CKCOVVRZIBGGEZ-CXUHLZMHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)N/N=C/C3=CC=CS3)NC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=CS3)NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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